5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the cyclization of a suitable pyrazole derivative with a chlorinated pyrimidine compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging and sensing applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-Chloro-N-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of an octyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific hydrophobic interactions or membrane permeability .
Properties
CAS No. |
61098-27-9 |
---|---|
Molecular Formula |
C14H21ClN4 |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
5-chloro-N-octylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H21ClN4/c1-2-3-4-5-6-7-9-16-14-11-12(15)18-13-8-10-17-19(13)14/h8,10-11,16H,2-7,9H2,1H3 |
InChI Key |
OAPRSNDTNIPAMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC(=NC2=CC=NN21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.